Isoferulic Acid

Description

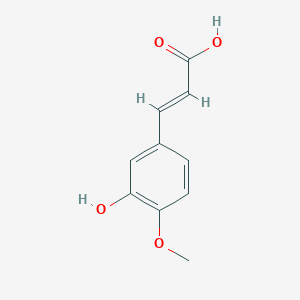

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURCVMIEKCOAJU-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314847 | |

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

409.00 to 411.00 °C. @ 760.00 mm Hg | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25522-33-2, 537-73-5 | |

| Record name | trans-Isoferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25522-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-3'-Hydroxy-4'-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025522332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-Isoferulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSQ2K2G7MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228 - 233 °C | |

| Record name | Isoferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Derivatization Methodologies for Isoferulic Acid

The procurement of isoferulic acid can be broadly categorized into extraction from natural flora and synthesis in a laboratory setting. This section details the processes for isolating this compound from its natural sources.

Sources: Cimicifugae Rhizoma (Cimicifuga heracleifolia)

This compound is a known constituent of several plants, with Cimicifugae Rhizoma—the dried rhizome of species such as Cimicifuga heracleifolia, Cimicifuga dahurica, and Cimicifuga foetida—being a significant natural source. nih.govmdpi.comnih.gov It is one of several phenolic acids, alongside caffeic acid and ferulic acid, identified in these rhizomes. nih.govnih.gov The concentration of this compound in an extract of Cimicifugae Rhizoma has been quantified at 6.52 mg/g. mdpi.com

Extraction Techniques

Ultrasound-assisted extraction (UAE) is an effective and modern technique for isolating phenolic compounds, including this compound, from plant materials like Cimicifugae Rhizoma. nih.govscienceopen.com This method utilizes ultrasonic waves to facilitate the release of target compounds from the plant matrix into a solvent.

Research has focused on optimizing several key parameters to maximize the extraction yield:

Solvent: Ethanol (B145695) solutions are commonly used, with studies showing that an 80% ethanol solution can yield a higher content of phenolics compared to water or ethyl acetate (B1210297). nih.govscienceopen.com One specific method involved soaking the crude powder of Cimicifugae Rhizoma in a 70% ethanol solution for approximately 12 hours before extraction. mdpi.com

Ultrasonic Power and Temperature: The efficiency of the extraction is dependent on the power of the ultrasound and the temperature of the solvent. One study determined the optimal conditions for extracting a combination of caffeic acid, this compound, and ferulic acid to be an ultrasonic power of 318.28 W and an extraction temperature of 59.65°C, with a 64.43% ethanol concentration. nih.gov

Sequential Extraction: Another approach involves sequential extraction using solvents of increasing polarity. For instance, the dried powder of Cimicifugae Rhizoma can be extracted sequentially with petroleum ether, ethyl acetate, and ethanol using a Soxhlet extractor. nih.gov

The table below summarizes optimized conditions for the ultrasound-assisted extraction of phenolic compounds from Cimicifugae rhizoma.

| Response | Optimal Ultrasonic Power (W) | Optimal Extraction Temperature (°C) | Optimal Ethanol Concentration (%) |

| Total Phenolic Compounds | 377.35 | 70.00 | 58.37 |

| Caffeic Acid, this compound, Ferulic Acid | 318.28 | 59.65 | 64.43 |

| Data sourced from a study optimizing UAE conditions for Cimicifugae rhizoma. nih.gov |

Purification Strategies

Following extraction, purification is necessary to isolate this compound from the complex mixture of compounds in the crude extract. High-Performance Liquid Chromatography (HPLC) is the predominant technique for both the quantification and purification of this compound. mdpi.comnih.gov

Analytical HPLC: This is used to identify and quantify the amount of this compound in an extract. mdpi.comnih.gov The mobile phase often consists of a gradient of acetonitrile (B52724) and an acidic aqueous solution (e.g., 0.1% phosphoric acid or 0.5% acetic acid in water), with detection typically performed at 316 nm or 320 nm. mdpi.comnih.gov

Preparative HPLC: For obtaining pure this compound for further research, semi-preparative HPLC is employed. nih.gov This method allows for the separation and collection of individual compounds from the extract based on their retention times. nih.gov After extraction, the sample is typically centrifuged and filtered through a microfiltration membrane before being injected into the HPLC system. nih.govscienceopen.com

Synthetic Approaches for this compound and its Derivatives

Chemical and enzymatic synthesis offer alternative routes to produce this compound and, more commonly, its derivatives, which may possess novel or enhanced properties.

Chemical Synthesis Pathways

Various chemical methods have been developed to synthesize derivatives of this compound. These pathways often involve modifying the functional groups of the parent molecule to create new compounds.

Dihydroxylation: New racemic glyceric acid derivatives can be synthesized from trans-isoferulic acid. science.org.ge One method uses Sharpless dihydroxylation, employing potassium osmate as a catalyst and N-methylmorpholine-N-oxide (NMO) as a co-oxidant. science.org.geresearchgate.net

Metal Complexation: Metal complexes of this compound have been synthesized. nih.gov For example, a Mg(II) complex with the formula [Mg(H₂O)₆]·(C₁₀H₉O₄)₂·6H₂O can be obtained by reacting this compound with MgCl₂ in an aqueous solution of NaOH. nih.gov Similarly, a heterometallic Mn(II)/Na(I) complex has also been synthesized. nih.gov

Esterification: this compound esters, such as this compound choline (B1196258) ester, have been synthesized through chemical processes. nih.gov

Enzymatic Synthesis Methods

Enzymatic synthesis is a green chemistry approach that utilizes enzymes as biocatalysts. This method is noted for its high specificity and operation under mild conditions.

Ester Synthesis: Enzymes like cutinase can be used to synthesize isoamyl fatty acid esters from isoamyl alcohol and various fatty acids. jmb.or.kr This process can be optimized by immobilizing the enzyme, which allows for its reuse over multiple reaction cycles. jmb.or.kr

Oligomerization: Laccase, an oxidoreductase enzyme, can be used to catalyze the oxidation of ferulic acid, a process that leads to the formation of dehydrodimers and other oligomers. nih.gov This enzymatic oxidation in an aqueous medium can produce new molecules with potentially increased antioxidant properties. nih.gov

Amino Acid Conjugation: A two-step enzymatic process can create diacylglycerol amino acid conjugates. academie-sciences.fr The first step involves the synthesis of an arginine glyceryl ester using an enzyme like papain, followed by a second step of lipase-catalyzed acylation with fatty acids. academie-sciences.fr

The table below provides examples of different synthetic methodologies for this compound and its derivatives.

| Synthesis Type | Method/Enzyme | Starting Materials | Product |

| Chemical | Sharpless Dihydroxylation | trans-Isoferulic acid, N-methylmorpholine-N-oxide | 2,3-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-propionic acid |

| Chemical | Metal Complexation | This compound, MgCl₂, NaOH | [Mg(H₂O)₆]·(C₁₀H₉O₄)₂·6H₂O |

| Enzymatic | Cutinase (from Rhodococcus) | Isoamyl alcohol, Fatty acids (e.g., butyric acid) | Isoamyl fatty acid esters (e.g., Isoamyl butyrate) |

| Enzymatic | Laccase (from Myceliophthora thermophila) | Ferulic acid | Dehydrodimers, Decarboxylated dimers |

| Enzymatic | Papain and Lipase | Nα-acetyl-L-arginine, Glycerol, Fatty acids | Dilauroylated arginine glyceride conjugates |

Synthesis of Dihydroxylated Derivatives

The synthesis of dihydroxylated derivatives of this compound involves the introduction of two hydroxyl groups across the double bond of the propenoic acid side chain. A key method to achieve this is through Sharpless asymmetric dihydroxylation. science.org.geresearchgate.net This reaction converts trans-isoferulic acid into its corresponding racemic 2,3-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-propionic acid. science.org.geresearchgate.net

The process utilizes a catalytic amount of potassium osmate (K₂OsO₄·2H₂O) and a co-oxidant, N-methylmorpholine-N-oxide (NMO), in a solvent mixture, typically including acetonitrile, acetone, and water. science.org.geresearchgate.net The reaction proceeds at room temperature, and upon completion, the product is isolated through acidification and extraction with an organic solvent like ethyl acetate. science.org.ge This method has demonstrated high efficiency, with reported yields of the dihydroxylated product reaching up to 93%. science.org.ge The successful synthesis and structure of the resulting diol are confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR). science.org.geresearchgate.net

Table 1: Reaction Details for the Synthesis of 2,3-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-propionic acid

| Parameter | Details | Source |

|---|---|---|

| Starting Material | trans-Isoferulic acid | science.org.geresearchgate.net |

| Catalyst | Potassium osmate (K₂OsO₄·2H₂O) | science.org.geresearchgate.net |

| Co-oxidant | N-methylmorpholine-N-oxide (NMO) | science.org.geresearchgate.net |

| Solvent System | Acetonitrile:Acetone:Water | researchgate.net |

| Reaction Time | 4 hours | science.org.ge |

| Temperature | Room Temperature | science.org.ge |

| Product | 2,3-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-propionic acid | science.org.geresearchgate.net |

| Yield | 93% | science.org.ge |

Synthesis of Glucuronide and Sulphate Conjugates

The conjugation of this compound with glucuronic acid or sulfate (B86663) groups represents a significant metabolic pathway and a method for producing more polar derivatives.

Sulphate Conjugates: Chemical synthesis of sulphate esters of phenolic acids like this compound can be achieved using various sulfating agents. nih.gov A common method involves reacting the parent compound with a sulfur trioxide complex, such as the sulfur trioxide-pyridine complex (SO₃·pyridine), in a dry, aprotic solvent like dioxane at low temperatures. nih.gov Another approach utilizes chlorosulfonic acid in dimethylformamide to form a sulfate ester with the phenolic hydroxyl group. nih.gov For sulfation of the alanine (B10760859) side chain's amino group (if present), a sulfur trioxide-trimethylamine complex in an alkaline medium can be used. nih.gov The purification of the resulting sulfate conjugates often involves chromatographic techniques. nih.gov Yields for such sulfation reactions can be high, ranging from 70-90%. nih.gov

Glucuronide Conjugates: Glucuronidation is a primary route for the metabolism of many phenolic compounds, catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.com Chemical synthesis of O-glucuronides can be complex but is essential for producing analytical standards. Synthetic strategies often involve the use of protected glucuronic acid donors. A common precursor is D-glucurono-6,3-lactone, which can be converted into an acyl-protected bromo sugar intermediate. This intermediate can then be coupled with the phenolic acceptor, such as this compound. The choice of protecting groups and promoters is critical for optimizing the reaction yield and stereoselectivity. nih.gov For instance, the Koenigs-Knorr reaction, using silver carbonate as a catalyst, is a classic method for forming the glycosidic bond. nih.gov More modern approaches may use trichloroacetimidate (B1259523) donors activated by a Lewis acid. nih.gov The final step involves the deprotection of the hydroxyl and carboxyl groups to yield the final glucuronide conjugate. Microbial biotransformation presents an alternative to chemical synthesis, sometimes proving more efficient for sterically hindered molecules. hyphadiscovery.com

Synthesis of Metal Complexes

This compound can act as a ligand, coordinating with metal ions to form metal complexes. The synthesis of these complexes typically involves the reaction of this compound with a metal salt in an appropriate solvent system. nih.gov

For example, a magnesium(II) complex of this compound has been synthesized by first dissolving this compound in an aqueous solution of sodium hydroxide (B78521) (NaOH) to deprotonate the phenolic hydroxyl and carboxylic acid groups, forming the isoferulate anion. nih.gov Subsequently, an aqueous solution of a magnesium salt, such as magnesium chloride (MgCl₂), is added to this solution. nih.gov The resulting complex, with the general formula [Mg(H₂O)₆]·(C₁₀H₉O₄)₂·6H₂O, crystallizes out of the solution after a period of stirring and standing. nih.gov The yield for this specific synthesis was reported to be 21%. nih.gov

Similarly, a heterometallic manganese(II)/sodium(I) complex has been prepared using a similar procedure, but with manganese(II) chloride (MnCl₂) instead of MgCl₂. nih.gov This reaction yielded a 3D coordination polymer with the formula [Mn₃Na₂(C₁₀H₇O₄)₈(H₂O)₈], with a reported yield of 27%. nih.gov General strategies for synthesizing transition metal complexes with hydroxycinnamic acids also include reacting the sodium salt of the acid with a transition metal salt in an aqueous solution or reacting the free acid with a metal acetate in ethanol. researchgate.net

Table 2: Synthesis Details for this compound Metal Complexes

| Metal Ion | Metal Salt | Base | Product Formula | Yield | Source |

|---|---|---|---|---|---|

| Magnesium(II) | MgCl₂ | NaOH | [Mg(H₂O)₆]·(C₁₀H₉O₄)₂·6H₂O | 21% | nih.gov |

| Manganese(II)/Sodium(I) | MnCl₂ | NaOH | [Mn₃Na₂(C₁₀H₇O₄)₈(H₂O)₈] | 27% | nih.gov |

Biological Activities and Pharmacological Efficacy of Isoferulic Acid

Antioxidant and Anti-Glycation Properties

Isoferulic acid, a phenolic acid, demonstrates significant antioxidant and anti-glycation activities, positioning it as a compound of interest for mitigating diabetic complications and other age-related diseases. chemfaces.comnih.gov Its efficacy stems from its ability to counteract oxidative stress and inhibit the formation of harmful advanced glycation end products (AGEs). chemfaces.comnih.govmdpi.com

Mechanisms of Antioxidant Activity (e.g., Radical Scavenging, Metal Chelation)

The antioxidant prowess of this compound is multifaceted, involving several key mechanisms. It is an effective scavenger of free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. nih.gov Furthermore, this compound can chelate metal ions, such as iron (Fe2+), which is a critical function as these ions can catalyze the Fenton reaction, a major source of highly damaging hydroxyl radicals. mdpi.comresearchgate.net By sequestering these metal ions, this compound helps to prevent the initiation of oxidative chain reactions. mdpi.comsemanticscholar.org Theoretical studies suggest that at physiological pH, the radical adduct formation (RAF) mechanism is a significant pathway for its antioxidant action. mdpi.com In more basic environments, a single electron transfer (SET) mechanism also contributes to its radical-scavenging capabilities. mdpi.com

Inhibition of Advanced Glycation End Product (AGE) Formation

This compound has demonstrated a potent ability to inhibit the formation of advanced glycation end products (AGEs). nih.govmdpi.com AGEs are a heterogeneous group of compounds formed through non-enzymatic reactions between reducing sugars and proteins, lipids, or nucleic acids. mdpi.comencyclopedia.pub These products are implicated in the pathogenesis of diabetic complications and various age-related diseases. mdpi.com

In vitro studies have shown that this compound significantly inhibits the formation of fluorescent AGEs in systems containing bovine serum albumin (BSA) incubated with either fructose (B13574) or glucose. researchgate.net Specifically, at a concentration of 5 mM, this compound inhibited AGE formation by 87.3% in the fructose model and 73.1% in the glucose model. researchgate.net The compound also effectively reduces the formation of non-fluorescent AGEs, such as Nε-(carboxymethyl)lysine (CML). nih.govnih.gov Research indicates that this compound can decrease CML formation by 29.9% to 41.3% in a dose-dependent manner when BSA is incubated with methylglyoxal (B44143) (MG), a reactive dicarbonyl compound. nih.gov

The inhibitory action of this compound on AGE formation is a crucial aspect of its therapeutic potential, as the accumulation of AGEs contributes to cellular dysfunction and tissue damage. mdpi.comencyclopedia.pub

Prevention of Oxidation-Dependent Protein Damage

A key consequence of glycation is the increased susceptibility of proteins to oxidative damage. This compound plays a protective role in this context by mitigating oxidation-dependent protein damage. chemfaces.comnih.gov The generation of reactive oxygen species (ROS) during the glycation process can lead to the modification and dysfunction of proteins. nih.gov this compound's ability to scavenge these free radicals directly contributes to the prevention of such damage. nih.govnih.gov By reducing oxidative stress, this compound helps to preserve the structural and functional integrity of proteins that would otherwise be compromised by glycation. nih.gov

Effects on Protein Carbonyl Content and Thiol Modification

Protein carbonyl content and the status of protein thiol groups are key biomarkers of oxidative protein damage. nih.govresearchgate.net An increase in carbonyl groups and a decrease in thiol groups are indicative of oxidative stress. researchgate.net this compound has been shown to effectively counteract these changes. nih.govnih.gov

In studies involving the glycation of bovine serum albumin (BSA) with fructose and glucose, this compound significantly suppressed the formation of protein carbonyls. nih.gov It also prevented the oxidation of thiol groups in BSA. nih.gov This protective effect is attributed to the antioxidant properties of this compound, which help to neutralize the reactive oxygen species that would otherwise lead to the modification of these protein components. nih.gov

| Biomarker | Effect of this compound | System | Reference |

| Protein Carbonyl Content | Decreased | BSA/Fructose & BSA/Glucose | nih.gov |

| Protein Thiol Modification | Prevented | BSA/Fructose & BSA/Glucose | nih.gov |

Modulation of Amyloid Cross-β Structure Formation

Protein glycation can induce conformational changes that lead to the formation of amyloid cross-β structures, which are characteristic of protein aggregates found in various diseases, including Alzheimer's and type 2 diabetes. nih.govsemanticscholar.org this compound has been found to suppress the formation of these amyloid cross-β structures. nih.govnih.gov

The mechanism behind this is linked to the inhibition of the initial glycation processes and the reduction of oxidative stress, which are contributing factors to protein misfolding and aggregation. nih.gov By interfering with these pathways, this compound helps to maintain the native conformation of proteins and prevent their aggregation into harmful amyloid fibrils. nih.govscispace.com

Impact on Fructosamine (B8680336) Levels

Fructosamine is an Amadori product formed in the early stages of the glycation reaction and serves as a clinical marker for short-term glycemic control. mdpi.comnih.gov this compound has been shown to significantly reduce fructosamine levels. nih.govnih.gov

In a study using bovine serum albumin (BSA), this compound at concentrations of 1.25, 2.5, and 5 mM inhibited fructosamine formation by 20.6%, 30.0%, and 33.4% respectively in a fructose-mediated system. nih.gov In a glucose-mediated system, the inhibition was 7.3%, 15.0%, and 20.1% at the same concentrations. nih.gov This demonstrates that this compound is effective at inhibiting the early stages of protein glycation, which is a critical step in preventing the subsequent formation of irreversible AGEs. nih.gov

| System | This compound Concentration | Inhibition of Fructosamine Formation | Reference |

| BSA/Fructose | 1.25 mM | 20.6% | nih.gov |

| BSA/Fructose | 2.5 mM | 30.0% | nih.gov |

| BSA/Fructose | 5 mM | 33.4% | nih.gov |

| BSA/Glucose | 1.25 mM | 7.3% | nih.gov |

| BSA/Glucose | 2.5 mM | 15.0% | nih.gov |

| BSA/Glucose | 5 mM | 20.1% | nih.gov |

Antiglycation Action against Aldehyde-Associated Glycation in High-Density Lipoprotein (HDL)

This compound has demonstrated a significant protective effect against the glycation of high-density lipoprotein (HDL) induced by various aldehydes. nih.gov Glycation, a non-enzymatic reaction between proteins and sugar molecules, can be particularly detrimental when it involves reactive aldehydes like methylglyoxal, glyoxal, and glycolaldehyde, leading to the formation of advanced glycation end products (AGEs). nih.govmdpi.com This process can alter the structure and function of HDL, impairing its anti-inflammatory and antioxidative properties and contributing to cardiovascular complications associated with diabetes. nih.gov

Research has shown that this compound can inhibit the formation of both fluorescent and non-fluorescent AGEs, such as Nε-(carboxymethyl)lysine (CML), in a concentration-dependent manner. nih.govvulcanchem.com Studies involving purified human HDL subjected to glycation with different aldehydes revealed that this compound mitigates structural damage to the lipoprotein. nih.gov It helps in maintaining the number of free amino groups on HDL and counteracts the increase in CML content that typically occurs during aldehyde-associated glycation. nih.govmdpi.com

The protective action of this compound against these modifications suggests its potential to preserve the crucial functions of HDL. mdpi.com

Retention of HDL-Paraoxonase Activity

A key aspect of HDL's protective function is the activity of its associated enzyme, paraoxonase (PON1). This enzyme possesses antioxidant properties and is known to be compromised by glycation. nih.gov Investigations into the effects of this compound have shown that it plays a crucial role in preserving HDL-paraoxonase activity in the face of aldehyde-induced glycation. nih.govmdpi.com

In a study where purified human HDL was incubated with methylglyoxal, glyoxal, or glycolaldehyde, the presence of this compound led to a concentration-dependent retention of paraoxonase activity. nih.gov Notably, when this compound was present at a concentration equal to that of the aldehydes, it was highly effective, preserving 82-88% of the paraoxonase activity. nih.gov This finding underscores the potential of this compound to maintain the enzymatic and, by extension, the antioxidative capacity of HDL, which is often diminished in diabetic conditions. nih.gov

Table 1: Effect of this compound on HDL-Paraoxonase Activity

| Aldehyde | This compound Concentration | Retained Paraoxonase Activity (%) |

|---|---|---|

| Methylglyoxal | Equal to aldehyde | 82-88% |

| Glyoxal | Equal to aldehyde | 82-88% |

| Glycolaldehyde | Equal to aldehyde | 82-88% |

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and the modulation of key inflammatory signaling pathways.

This compound has been shown to effectively suppress the production of several key pro-inflammatory cytokines. dovepress.comcdnsciencepub.com In studies using lipopolysaccharide (LPS)-stimulated human whole blood, this compound was identified as the primary active component in Cimicifuga racemosa extracts responsible for inhibiting the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). cdnsciencepub.com It also almost completely blocked the release of interferon-gamma (IFN-γ). cdnsciencepub.com

Further research on human lung epithelial cells stimulated with LPS demonstrated that this compound inhibited the expression of TNF-α, IL-6, and IL-1β. nih.govnih.gov In fact, among the active compounds tested from Cimicifugae Rhizoma, this compound showed the most potent inhibition of these inflammatory factors. nih.govnih.govresearchgate.net This inhibitory action on pro-inflammatory cytokine production is a cornerstone of its anti-inflammatory effects. nih.govmdpi.com

The anti-inflammatory effects of this compound are mediated through its influence on several critical signaling pathways. It has been found to co-regulate the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK pathways. dovepress.comnih.govresearchgate.net This modulation occurs through the inhibition of cytokine expression (IL-6, TNF-α, and IL-1β) and the downregulation of key signaling molecules like phosphorylated STAT3 (P-STAT3) and Toll-like receptor 4 (TLR4). dovepress.comnih.govresearchgate.net

Furthermore, this compound has been implicated in the regulation of the PI3K/Akt and NF-κB signaling pathways. dovepress.comnih.govresearchgate.netnih.gov By downregulating components like PIK3CA and NF-κB, this compound can effectively dampen the inflammatory cascade triggered by stimuli such as LPS. dovepress.comnih.govresearchgate.net In studies on diabetic nephropathy in mice, this compound treatment was shown to suppress the chemokine axis CXCL12/CXCR4 along with the PI3K/Akt/mTOR, MMP9, and NF-κB p65 pathways. nih.gov

Table 2: Modulation of Inflammatory Signaling Pathways by this compound

| Signaling Pathway | Key Molecules Modulated | Effect of this compound |

|---|---|---|

| NF-κB | NF-κB p65 | Inhibition/Downregulation dovepress.comnih.govresearchgate.netnih.gov |

| PI3K/Akt | PIK3CA, Akt, mTOR | Downregulation dovepress.comnih.govresearchgate.netnih.gov |

| IL-6/JAK/STAT3 | P-STAT3 | Downregulation dovepress.comnih.govresearchgate.net |

| TLR4/IL-1β-IRAK | TLR4 | Downregulation dovepress.comnih.govresearchgate.net |

This compound has demonstrated protective effects on podocytes, specialized cells in the kidney, which are often damaged in diabetic nephropathy due to oxidative stress and inflammation. nih.govmdpi.comresearchgate.net In a high-glucose environment, which mimics diabetic conditions, this compound was found to alleviate oxidative stress damage in podocytes. mdpi.com

Studies on cultured mouse podocyte cells (MPC5) showed that this compound (at concentrations of 10, 25, and 50 μM) significantly reduced high glucose and oxidative stress-mediated toxicity, apoptosis, and inflammation. mdpi.comresearchgate.net It achieved this by reducing intracellular reactive oxygen species (ROS) levels, thereby mitigating oxidative-stress-mediated apoptosis. mdpi.com Furthermore, this compound treatment helped in maintaining the normal morphology and mobility of podocytes and reversed the inflammatory response. nih.govmdpi.comresearchgate.net These effects are partly mediated by the downregulation of the CXCL12/CXCR4 signaling pathway. mdpi.comresearchgate.net

This compound has been identified as a potent inhibitor of murine interleukin-8 (IL-8) production. chemfaces.com IL-8 is a chemokine that plays a significant role in the inflammatory response, particularly in recruiting neutrophils to sites of infection or injury.

In both in vitro and in vivo studies involving influenza virus infections, this compound demonstrated a strong inhibitory effect on IL-8 production. chemfaces.comscielo.br In an in vitro study using the murine macrophage cell line RAW 264.7, this compound reduced IL-8 levels in a dose-dependent manner, with a 100 µg/ml concentration reducing IL-8 to 43% of the control. chemfaces.comscielo.br In an in vivo mouse model of influenza infection, oral administration of this compound also showed a tendency to reduce IL-8 levels in bronchoalveolar lavage fluid. chemfaces.comscielo.br

Suppression of Nitric Oxide and Prostaglandin (B15479496) E2 Production

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govmedchemexpress.com In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, trans-isoferulic acid effectively suppressed the production of both NO and PGE2 without causing cellular toxicity. nih.govmedchemexpress.com This suppression is achieved by downregulating the expression of the genes that code for their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Antidiabetic Properties

This compound has been shown to possess significant antihyperglycemic activity, effectively lowering plasma glucose levels in animal models of diabetes. nih.govnih.gov Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats, a model for insulin-dependent diabetes, revealed that a single intravenous injection of this compound resulted in a dose-dependent decrease in plasma glucose. nih.govnih.gov Repeated administration also confirmed its ability to lower blood glucose concentrations. nih.govmdpi.com This glucose-lowering effect is attributed to mechanisms that are independent of insulin (B600854) secretion. nih.govnih.gov Instead, this compound appears to enhance glucose utilization in peripheral tissues and reduce the production of glucose in the liver. nih.govmdpi.comnih.gov

A key mechanism underlying the antidiabetic action of this compound involves the activation of α1-adrenoceptors, which leads to an increased secretion of β-endorphin from the adrenal medulla. mdpi.comnih.govnih.gov In STZ-diabetic rats, this compound was found to increase plasma levels of β-endorphin-like immunoreactivity in a dose-dependent manner. nih.gov This effect was blocked by α1-adrenoceptor antagonists, confirming the receptor's role. nih.gov Further studies on isolated rat adrenal medullas showed that this compound directly enhances β-endorphin release, an effect that was also abolished by α1-adrenoceptor antagonists. nih.gov The released β-endorphin then stimulates opioid μ-receptors, which contributes to the subsequent decrease in plasma glucose. mdpi.comnih.gov This entire pathway—from α1-adrenoceptor activation to β-endorphin secretion—was shown to be crucial, as the glucose-lowering effects of this compound were eliminated in rats that had undergone adrenalectomy. nih.gov

This compound exerts its antihyperglycemic effects by modulating two critical processes: glucose utilization in peripheral tissues and glucose production in the liver (hepatic gluconeogenesis). nih.govselleckchem.com Research has shown that this compound stimulates glucose uptake and glycogen (B147801) synthesis in isolated soleus muscles of diabetic rats, indicating an increase in glucose utilization by skeletal muscle. nih.govnih.gov This action occurs without the involvement of insulin. nih.gov

Another significant antidiabetic mechanism of this compound is its ability to inhibit intestinal α-glucosidase enzymes, such as maltase and sucrase. tandfonline.comcapes.gov.brtandfonline.com These enzymes are located in the brush border of the intestine and are responsible for breaking down disaccharides into absorbable monosaccharides like glucose. mdpi.com By inhibiting these enzymes, this compound delays carbohydrate digestion, which in turn suppresses the sharp rise in blood glucose that typically occurs after a meal (postprandial hyperglycemia). tandfonline.commdpi.com

Kinetic analyses have revealed that this compound acts as a potent, mixed-type inhibitor of both intestinal maltase and sucrase. tandfonline.comcapes.gov.brmdpi.com Studies have determined its IC50 values—the concentration required to inhibit 50% of the enzyme's activity—to be approximately 0.76 mM for maltase and 0.45 mM for sucrase. tandfonline.comtandfonline.comresearchgate.net Furthermore, when used in combination with acarbose, a prescribed α-glucosidase inhibitor, this compound shows an additive inhibitory effect on sucrase activity. tandfonline.comcapes.gov.br

Table 1: Inhibitory Activity of this compound on Intestinal Enzymes

| Enzyme | Type of Inhibition | IC50 Value (mM) | Reference(s) |

| Intestinal Maltase | Mixed-inhibition | 0.76 | tandfonline.comtandfonline.commdpi.com |

| Intestinal Sucrase | Mixed-inhibition | 0.45 | tandfonline.comtandfonline.commdpi.com |

At the molecular level, this compound modulates the expression of key proteins involved in glucose metabolism: Glucose Transporter Type 4 (GLUT4) and Phosphoenolpyruvate Carboxykinase (PEPCK). nih.govmdpi.com

GLUT4 is a crucial glucose transporter found in skeletal muscle and adipose tissue. nih.govnih.gov Repeated treatment with this compound has been shown to increase the mRNA levels of GLUT4 in the soleus muscle of diabetic rats. nih.govnih.gov An increase in GLUT4 expression is expected to enhance the capacity of these tissues to take up glucose from the bloodstream, contributing to lower blood sugar levels. nih.govmdpi.com

PEPCK is a key regulatory enzyme in hepatic gluconeogenesis. nih.govacs.org In diabetic states, the expression of PEPCK in the liver is often elevated, leading to increased glucose production. nih.gov this compound treatment has been found to reverse this, significantly reducing the elevated mRNA levels of hepatic PEPCK in diabetic rats back to normal levels. nih.govnih.govmdpi.com This suppression of PEPCK expression is a primary mechanism by which this compound inhibits hepatic gluconeogenesis. nih.govnih.gov These effects on GLUT4 and PEPCK expression were observed in diabetic models but not in non-diabetic ones, suggesting a specific regulatory role in the context of hyperglycemia. nih.govnih.gov

Table 2: Molecular Targets of this compound in Glucose Metabolism

| Protein | Tissue | Effect of this compound | Resulting Action | Reference(s) |

| GLUT4 | Skeletal Muscle | Upregulates mRNA expression | Increased glucose uptake | nih.govnih.govmdpi.com |

| PEPCK | Liver | Downregulates mRNA expression | Decreased hepatic gluconeogenesis | nih.govnih.govmdpi.com |

Antimicrobial and Antiviral Activities

This compound, a phenolic acid compound, has demonstrated notable antimicrobial and antiviral properties in various studies. These activities are attributed to its ability to interfere with microbial structures and viral processes.

Antiviral Effects (e.g., Anti-influenza virus)

Research has indicated that this compound possesses antiviral capabilities, particularly against the influenza virus. medchemexpress.commedchemexpress.com Studies in mice infected with a lethal dose of influenza virus showed that administration of this compound improved their survival rate. medchemexpress.commedchemexpress.complos.org This protective effect is linked to the compound's ability to modulate the host's immune response to the viral infection. frontiersin.org Specifically, this compound has been shown to inhibit the production of macrophage inflammatory protein-2 (MIP-2), a chemokine involved in the inflammatory response to respiratory syncytial virus (RSV) infection. frontiersin.org

The antiviral mechanism of polyphenols like this compound can involve several actions, including inhibiting viral replication, interfering with viral protein synthesis, and modulating the host's immune response. preprints.org These compounds can prevent the virus from entering host cells and may also exhibit antioxidant effects that counteract the oxidative stress caused by viral infections. preprints.org

Antibacterial Effects (e.g., Klebsiella pneumoniae)

This compound has emerged as a significant agent against bacterial pathogens, most notably the hypervirulent strains of Klebsiella pneumoniae (hvKP). plos.orgnih.gov This bacterium is a major cause of severe infections and is increasingly developing resistance to antibiotics. plos.orgnih.govresearchgate.net this compound acts as a potent, broad-spectrum inhibitor of the K. pneumoniae capsule, a critical virulence factor that protects the bacterium from the host's immune system. plos.orgnih.govresearchgate.netvulcanchem.com By targeting the capsule, this compound sensitizes the bacteria to the body's natural defense mechanisms. plos.orgnih.govresearchgate.netvulcanchem.com

Recent studies have highlighted this compound's potential as an alternative therapeutic strategy against hvKP infections, especially in cases of antibiotic resistance. vulcanchem.com Its ability to disarm the bacteria rather than killing them directly is a promising approach to combat infection without promoting further drug resistance. plos.orgnih.gov

Mechanisms of Antibacterial Action (e.g., Capsule Inhibition, altering bacterial metabolism)

The primary antibacterial mechanism of this compound against K. pneumoniae is the inhibition of its protective polysaccharide capsule. plos.orgnih.govnih.gov This capsule is a key virulence factor that allows the bacteria to evade the host's immune response, including phagocytosis by immune cells and complement-mediated killing. plos.orgnih.gov

This compound achieves this by suppressing the synthesis of the capsular polysaccharide. plos.orgnih.govresearchgate.net It alters the bacterium's metabolic state, specifically by increasing its energy status, which in turn interferes with the production of the capsule. plos.orgnih.govresearchgate.netnih.gov This leads to a significant reduction in the thickness of the capsule and impairs the hypermucoviscosity phenotype associated with hypervirulent strains. plos.orgnih.govresearchgate.netnih.gov As a result, the bacteria become more susceptible to the host's immune system, facilitating their clearance. plos.orgnih.govresearchgate.netvulcanchem.com RNA-sequencing analysis has revealed that this compound downregulates the expression of genes involved in capsule biosynthesis. nih.gov

Anticancer and Anti-hematologic Malignancy Effects

This compound has demonstrated potential as an anticancer agent, particularly in the context of hematologic malignancies. plos.orgnih.govnih.gov Its effects are centered on inhibiting the growth of cancer cells and inducing their programmed cell death.

Inhibition of Cell Growth and Proliferation in Leukemia Cell Lines

Studies have shown that this compound can effectively inhibit the viability and proliferation of various human leukemia cell lines, including Raji, K562, and Jurkat cells. nih.govnih.govingentaconnect.com The inhibitory effect is dose-dependent, meaning that higher concentrations of this compound lead to greater inhibition of cancer cell growth. nih.govnih.gov This suggests that this compound could be a promising candidate for the development of new treatments for hematologic malignancies. nih.govnih.gov The compound's ability to halt the uncontrolled proliferation of these cancer cells is a key aspect of its therapeutic potential. nih.govwhuhzzs.com

Induction of Apoptosis and Cell Cycle Arrest (G2/M phase)

In addition to inhibiting cell growth, this compound actively induces apoptosis, or programmed cell death, in leukemia cells. nih.govnih.gov This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by this compound is evidenced by the increased levels of cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3, which are key markers of the apoptotic process. nih.gov

Furthermore, this compound triggers cell cycle arrest in the G2/M phase in leukemia cell lines. nih.govnih.gov This prevents the cancer cells from dividing and proliferating. The G2/M phase arrest is associated with an increased phosphorylation of Cdc2 and a reduction in the levels of Cyclin B1, two important proteins that regulate the cell cycle. nih.gov By arresting the cell cycle at this stage, this compound effectively halts the progression of the malignancy. nih.govmdpi.com

Modulation of Apoptosis-Associated Signaling Pathways (e.g., Akt/mTOR, Caspase-3, PARP, Cdc2, Cyclin B1)

This compound (IFA) has been shown to influence programmed cell death, or apoptosis, in various cancer cell lines through the modulation of key signaling pathways. nih.govspandidos-publications.com Research indicates that IFA can trigger apoptosis by affecting the Akt/mTOR pathway and downstream effectors involved in the cell cycle and apoptosis execution. nih.govspandidos-publications.com

In human leukemia cell lines (Jurkat, K562, and Raji), this compound treatment led to the inhibition of cell growth and the promotion of apoptosis. nih.govspandidos-publications.com This was associated with the suppression of the Akt/mTOR signaling pathway. nih.govspandidos-publications.com Specifically, IFA was found to decrease the phosphorylation of both Akt (at the Thr308 site) and mTOR (at the Ser2448 site) in Jurkat cells in a dose-dependent manner. nih.govresearchgate.net The Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis. spandidos-publications.commdpi.com

The apoptotic effect of this compound is further evidenced by its impact on key apoptosis-related proteins. In both Jurkat and K562 leukemia cells, as well as in human renal carcinoma A-498 cells, treatment with IFA resulted in an increased expression of cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3. nih.govspandidos-publications.comwhuhzzs.com Caspase-3 is a critical executioner caspase in the apoptotic process, and its activation leads to the cleavage of various cellular substrates, including PARP, which ultimately results in cell death. spandidos-publications.com Studies have demonstrated a dose-dependent increase in the levels of cleaved PARP and cleaved caspase-3 in Jurkat and K562 cells following treatment with this compound at concentrations of 5, 15, and 45 µM for 24 hours. nih.govspandidos-publications.com

Furthermore, this compound has been observed to induce G2/M phase cell cycle arrest in leukemia cells. nih.govspandidos-publications.com This cell cycle blockade is linked to the modulation of the Cdc2/Cyclin B1 complex. nih.gov Research has shown that IFA treatment leads to a significant increase in the phosphorylation of Cdc2 (at Tyr15) and a decrease in the expression of Cyclin B1 in Jurkat cells. nih.gov The Cdc2-Cyclin B1 complex is essential for the transition from the G2 to the M phase of the cell cycle, and the phosphorylation of Cdc2 at Tyr15 is an inhibitory modification that prevents this transition, leading to cell cycle arrest. nih.govnottingham.ac.ukmdpi.com

The table below summarizes the effects of this compound on key apoptosis-associated signaling proteins in Jurkat leukemia cells after 24 hours of treatment.

Table 1: Effect of this compound on Apoptosis-Associated Proteins in Jurkat Cells

| Target Protein | Concentration of this compound (µM) | Observed Effect | Reference |

|---|---|---|---|

| Phospho-Akt (Thr308) | 5, 15, 45 | Dose-dependent decrease | nih.govresearchgate.net |

| Phospho-mTOR (Ser2448) | 5, 15, 45 | Dose-dependent decrease | nih.govresearchgate.net |

| Cleaved Caspase-3 | 5, 15, 45 | Dose-dependent increase | nih.govspandidos-publications.com |

| Cleaved PARP | 5, 15, 45 | Dose-dependent increase | nih.govspandidos-publications.com |

| Phospho-Cdc2 (Tyr15) | 5, 15, 45 | Dose-dependent increase | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Other Biological Activities

Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the process of melanogenesis (melanin production). researchgate.netresearchgate.netum.es The inhibition of tyrosinase is a common strategy for skin whitening and treating hyperpigmentation disorders. ekb.eg

Studies on mushroom tyrosinase have demonstrated that this compound can inhibit both the monophenolase and diphenolase activities of the enzyme. researchgate.netnih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, have been determined for this compound. For the monophenolase activity of mushroom tyrosinase, the IC50 value was calculated to be 0.13 mmol/L. For the diphenolase activity, the IC50 value was 0.39 mmol/L (or 0.35 mM in another study). researchgate.netresearchgate.netnih.gov These values are significantly lower than that of arbutin, a well-known tyrosinase inhibitor, indicating that this compound is a more potent inhibitor. researchgate.netnih.gov

Kinetic studies have shown that this compound acts as a competitive inhibitor of mushroom tyrosinase when L-3,4-dihydroxyphenylalanine (L-DOPA) is the substrate. researchgate.netnih.gov This means that this compound competes with the substrate for binding to the active site of the enzyme. tandfonline.com In the oxidation of L-tyrosine, this compound has been shown to exhibit non-competitive inhibition. ingentaconnect.com Furthermore, the presence of this compound has been found to prolong the lag period in the tyrosinase-catalyzed oxidation of L-tyrosine. researchgate.netnih.gov

The inhibitory effect of this compound on tyrosinase is attributed to its chemical structure, specifically the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring. ingentaconnect.com

Table 2: Tyrosinase Inhibitory Activity of this compound

| Enzyme Activity | Substrate | IC50 (mmol/L) | Type of Inhibition | Reference |

|---|---|---|---|---|

| Monophenolase | L-Tyrosine | 0.13 | - | researchgate.netnih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Pharmacokinetics and Metabolism of Isoferulic Acid

Absorption and Distribution

Isoferulic acid can be absorbed in the stomach and small intestine. ebi.ac.ukcambridge.org Studies have shown that after oral administration, this compound is rapidly absorbed. researchgate.netfrontiersin.orgfrontiersin.org In rats, for instance, the time to reach maximum plasma concentration (Tmax) for this compound was found to be less than 30 minutes. researchgate.netfrontiersin.orgfrontiersin.org

Once absorbed, this compound is distributed throughout the body. Research in rats has detected its presence in various tissues, including the heart, kidney, spleen, lung, liver, and uterus, within 30 minutes of administration. frontiersin.org Serum albumin is thought to be the primary distributor of this compound in the body. frontiersin.org

Metabolic Pathways and Metabolites

This compound undergoes extensive metabolism in the body, primarily in the liver and intestinal mucosa. nih.govmdpi.com The main metabolic pathways involve conjugation reactions, leading to the formation of glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.netrsc.orgunica.itrsc.org

Specifically, this compound-3-O-glucuronide and this compound-3-O-sulfate have been identified as metabolites in humans and animals. researchgate.netrsc.orgunica.it Dihydrothis compound 3'-O-glucuronide is another identified metabolite. rsc.org These conjugation reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases and sulfotransferases. scielo.br

Furthermore, this compound itself can be a metabolite of other dietary compounds, such as caffeic acid. cambridge.orgresearchgate.netkcl.ac.uk The methylation of caffeic acid by catechol-O-methyltransferase (COMT) can produce both ferulic acid and this compound. cambridge.orgresearchgate.net

Excretion

The primary route of excretion for this compound and its metabolites is through the urine. researchgate.netkcl.ac.ukresearchgate.netnih.gov Studies in humans have shown that after the consumption of dietary sources rich in related compounds, this compound is excreted in the urine, often in its conjugated forms. researchgate.netkcl.ac.uknih.gov For example, following coffee consumption, the 3-O-sulfate and 3-O-glucuronide of this compound were found in urine. researchgate.net

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies of this compound have been conducted in various animal models, including rats and rabbits, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.netjfda-online.com

In rats, a study involving the oral administration of an extract containing this compound showed rapid absorption, with a Tmax of less than 0.5 hours. frontiersin.orgfrontiersin.org Another study in rats determined the pharmacokinetic parameters of this compound after oral administration of both pure this compound and a plant extract containing it. nih.gov The method was validated with a linear range of 0.0206–5.15 µg/ml and a lower limit of quantification of 0.0206 µg/ml. nih.gov

A study in rabbits developed a high-performance liquid chromatography (HPLC) method to simultaneously quantify caffeic acid, ferulic acid, and this compound in plasma. researchgate.netjfda-online.com This method was successfully applied to a pharmacokinetic study after intravenous administration of caffeic acid, which is metabolized to this compound. researchgate.netjfda-online.com The average recovery for this compound was 98.3%. researchgate.net

The following table summarizes key pharmacokinetic parameters of this compound from a study in rats after oral administration of Qingjin Yiqi Granules.

| Parameter | Value (Mean ± SD) |

| Tmax (h) | 0.33 ± 0.14 |

| Cmax (ng/mL) | 162.00 ± 59.80 |

| AUC(0-t) (hng/mL) | 213.00 ± 64.30 |

| AUC(0-∞) (hng/mL) | 224.00 ± 67.20 |

| t1/2 (h) | 1.41 ± 0.53 |

| Data from a study in rats after oral administration of Qingjin Yiqi Granules containing this compound. frontiersin.org |

Bioavailability and Systemic Availability

The bioavailability of this compound is influenced by its absorption and extensive first-pass metabolism. mdpi.comscielo.br While it is absorbed from the gastrointestinal tract, a significant portion undergoes conjugation in the intestine and liver before reaching systemic circulation. nih.govscielo.br

Advanced Analytical Techniques in Isoferulic Acid Research

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the accurate quantification of isoferulic acid in various matrices, including plant extracts, plasma, and other biological samples. creative-proteomics.comjfda-online.com This method offers high precision, reproducibility, and sensitivity for determining the concentration of this compound. creative-proteomics.com

A typical HPLC analysis involves a reversed-phase column, such as an ODS (octadecylsilyl) or C18 column, which separates compounds based on their hydrophobicity. jfda-online.comebi.ac.uknih.gov The mobile phase commonly consists of a mixture of an organic solvent like acetonitrile (B52724) and an acidic aqueous solution, such as water with glacial acetic acid or phosphoric acid, to ensure sharp peaks and good resolution. jfda-online.comebi.ac.uknih.gov Detection is frequently performed using a UV detector set at a wavelength where this compound exhibits strong absorbance, typically around 320-326 nm. creative-proteomics.comnih.gov

Research has demonstrated the successful application of HPLC for quantifying this compound in various contexts. For instance, one study developed a method to simultaneously measure caffeic acid, ferulic acid, and this compound in rabbit plasma, achieving a lower limit of quantification of 0.1 µg/mL for each compound. jfda-online.com Another study quantified this compound in a Cimicifugae Rhizoma extract, calculating a concentration of 6.52 mg/g. mdpi.com The linearity of these methods is typically established over a specific concentration range, ensuring the accuracy of the quantification. jfda-online.comebi.ac.uk

Table 1: HPLC Methods for this compound Quantification

| Matrix | Column | Mobile Phase | Detection Wavelength | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|

| Rabbit Plasma | ODS (150 mm × 4.6 mm, 5 µm) | Acetonitrile/glacial acetic acid/water (15:0.5:85, v/v) | 321 nm | 0.1 µg/mL | jfda-online.com |

| Rat Plasma | Kromasil C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile-0.05% phosphoric acid (25:75, v/v) | Not specified | 0.0206 µg/mL | ebi.ac.uknih.gov |

| Cimicifugae Rhizoma Extract | Not specified | Not specified | Not specified | Not specified | mdpi.com |

Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UPLC/Q-TOF-MS)

For more in-depth analysis and identification of this compound and its metabolites, Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Tandem Mass Spectrometry (UPLC/Q-TOF-MS) is a powerful tool. This technique combines the high separation efficiency of UPLC with the high mass accuracy and resolution of Q-TOF-MS, enabling the identification of compounds based on their precise mass and fragmentation patterns. mdpi.com

In a typical UPLC/Q-TOF-MS analysis, the sample is first separated on a UPLC column. The eluted compounds are then ionized, commonly using electrospray ionization (ESI) in both positive and negative modes to capture a wide range of compounds. The ions are then analyzed by the Q-TOF mass spectrometer, which provides accurate mass measurements for both the parent ions and their fragment ions. mdpi.com

This technique has been instrumental in identifying numerous components in complex mixtures. For example, a study on Cimicifugae Rhizoma extract identified 82 components in the herbal medicine and 39 components in plasma after administration, with this compound being one of the key identified compounds. mdpi.com The use of UPLC/Q-TOF-MS was crucial for the rapid identification of these various chemical constituents. mdpi.com

Molecular Docking and In Silico Simulation Studies

Molecular docking and other in silico simulation studies are computational techniques used to predict the interaction between a small molecule, such as this compound, and a target protein at the molecular level. These methods are valuable for understanding the potential mechanisms of action and for identifying potential molecular targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information can help to elucidate how this compound might inhibit an enzyme or modulate the function of a receptor. For instance, molecular docking studies have been used to investigate the interaction between this compound and targets like the JAK2 protein, revealing a close binding relationship. colab.ws

These computational approaches can guide further experimental research by prioritizing potential targets and providing hypotheses about the molecular basis of this compound's biological activities.

Spectroscopic Characterization (e.g., FT-IR, FT-Raman, UV-VIS, X-ray diffraction)

Spectroscopic techniques are essential for confirming the identity and elucidating the structural properties of this compound.

UV-Visible (UV-VIS) Spectroscopy : The UV-VIS spectrum of this compound in methanol (B129727) shows characteristic absorption maxima at approximately 219, 243, 294, and 322-323 nm. mdpi.comcaymanchem.comresearchgate.net These bands are due to π → π* electronic transitions within the aromatic ring and the conjugated system. mdpi.com The exact positions of these maxima can be influenced by the solvent and the pH of the solution. nih.govmdpi.com

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy : The FT-IR spectrum of this compound displays characteristic bands corresponding to its functional groups. mdpi.com For example, stretching vibrations of the carbonyl group (C=O) are observed around 1671-1694 cm⁻¹. mdpi.com The spectrum also shows bands for the hydroxyl (-OH) group, the methoxy (B1213986) (-OCH₃) group, and the aromatic ring. mdpi.com FT-Raman spectroscopy provides complementary vibrational information. mdpi.com

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| UV-VIS | λmax at ~219, 243, 294, 322-323 nm in methanol | mdpi.comcaymanchem.comresearchgate.net |

| FT-IR | Carbonyl (C=O) stretching at 1671-1694 cm⁻¹ | mdpi.com |

| X-ray Diffraction | Provides detailed 3D molecular structure | mdpi.com |

RNA-seq Analysis for Transcriptome Alterations

RNA-sequencing (RNA-seq) is a high-throughput sequencing technology used to analyze the entire transcriptome of a cell or tissue at a specific moment. This technique provides a comprehensive view of the genes that are being actively expressed and the extent of their expression in response to a treatment, such as with this compound.

In the context of this compound research, RNA-seq has been employed to understand its effects on gene expression in various biological systems. For example, one study used RNA-seq to investigate how this compound affects Klebsiella pneumoniae. The analysis revealed that this compound treatment led to significant alterations in the bacterial transcriptome, with 295 differentially expressed genes identified. plos.orgnih.gov Specifically, 78 genes were upregulated and 217 were downregulated. plos.orgnih.gov Gene Ontology (GO) enrichment analysis of these genes indicated that processes like metabolic and catabolic processes of organic substances and oxidation-reduction processes were significantly affected. plos.org This suggests that this compound may exert its effects by altering the metabolic and energy status of the bacteria. plos.orgnih.gov

Another study used a microarray-based transcriptome analysis, a similar global gene expression profiling technique, to examine the effects of an Helichrysum italicum infusion, which contains this compound as a metabolite, on human colon fibroblasts. researchgate.net

Flow Cytometry for Cellular Assays (e.g., ROS levels, apoptosis, cell cycle)

Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. It is widely used in this compound research to assess various cellular processes.

Apoptosis : Flow cytometry, often using Annexin V-FITC and propidium (B1200493) iodide (PI) staining, is a standard method to quantify apoptosis (programmed cell death). mdpi.comnih.govnih.gov Studies have shown that this compound can induce apoptosis in various cancer cell lines. nih.govnih.gov For instance, treatment of leukemia cells with this compound led to a dose-dependent increase in apoptotic cells. nih.govnih.gov Similarly, in a study on podocyte cells, flow cytometry confirmed that this compound could reduce apoptosis induced by high glucose and hydrogen peroxide. mdpi.com

Cell Cycle Analysis : By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), flow cytometry can be used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.gov Research has demonstrated that this compound can cause cell cycle arrest in certain cancer cells. For example, in leukemia and HepG2 cells, this compound treatment led to an arrest in the G2/M phase of the cell cycle. nih.govnih.govresearchgate.net

Reactive Oxygen Species (ROS) Levels : Flow cytometry can also be used to measure intracellular levels of reactive oxygen species (ROS). mdpi.com Cells are incubated with a fluorescent probe that becomes fluorescent upon oxidation by ROS. One study showed that this compound was able to suppress the intracellular ROS levels that were induced by high glucose and hydrogen peroxide in podocytes. mdpi.com

Enzymological Kinetic Analysis

Enzymological kinetic analysis is used to study the rate of enzyme-catalyzed reactions and to understand how inhibitors, such as this compound, affect enzyme activity. This type of analysis can determine the type of inhibition (e.g., competitive, non-competitive, mixed) and the inhibitor's potency, often expressed as an IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or a Kᵢ (the inhibition constant).

Studies have investigated the inhibitory effects of this compound on various enzymes. For example, kinetic analysis has shown that this compound can inhibit mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net The IC₅₀ values for the inhibition of monophenolase and diphenolase activities were found to be 0.13 mmol/L and 0.39 mmol/L, respectively. researchgate.net The Lineweaver-Burk plot indicated a competitive inhibition mechanism for the oxidation of L-3,4-dihydroxyphenylalanine. researchgate.netnih.gov

Another study examined the inhibitory activity of this compound against intestinal α-glucosidase. tandfonline.comnih.gov It was found to be a potent inhibitor of intestinal maltase and sucrase, with IC₅₀ values of 0.76 mM and 0.45 mM, respectively. tandfonline.comnih.gov Kinetic analysis revealed a mixed-inhibition pattern for both enzymes. tandfonline.comnih.gov

Western Blot Assays for Protein Expression

Western blot analysis is a fundamental technique employed to detect and quantify specific proteins from complex mixtures extracted from cells and tissues. This method is instrumental in elucidating the molecular mechanisms underlying the bioactivities of this compound (IFA), revealing how it modulates cellular signaling pathways by altering the expression levels of key proteins.

Research into the effects of this compound on cancer cells has utilized Western blotting to uncover its pro-apoptotic and cell cycle regulatory functions. In studies involving human leukemia cell lines such as Jurkat and K562, treatment with this compound led to a dose-dependent increase in the expression of cleaved poly(ADP-ribose) polymerase (PARP) and cleaved caspase-3. nih.govspandidos-publications.com The cleavage of these proteins is a hallmark of apoptosis, indicating that this compound induces programmed cell death in these cancer cells. nih.govspandidos-publications.com Further investigation into its impact on cell cycle progression in Jurkat cells revealed that this compound treatment resulted in increased phosphorylation of Cdc2 and a concurrent decrease in the expression of Cyclin B1. spandidos-publications.com These findings suggest that this compound can induce G2/M phase arrest in the cell cycle. spandidos-publications.com

In the context of vascular health, Western blotting has been used to assess the influence of this compound on endothelial function. In studies with Primary Human Umbilical Vein Endothelial Cells (HUVECs), treatment with this compound was found to significantly increase the activation of Akt1, measured by the ratio of phosphorylated Akt1 to the total protein. roehampton.ac.uk This pathway is crucial for the production of nitric oxide (NO), a key molecule in maintaining vascular homeostasis. roehampton.ac.uk Additionally, in a model of diabetic nephropathy using MPC5 podocytes, Western blot was identified as the method to assess changes in apoptosis-related proteins within the CXCL12/CXCR4/mTOR/Caspase-3 pathway. mdpi.com

These studies collectively demonstrate the power of Western blot analysis in pinpointing the specific molecular targets of this compound, providing critical insights into its therapeutic potential across different disease models.

Table 1: Effects of this compound on Protein Expression Detected by Western Blot

| Cell Line | Proteins Analyzed | Observed Effect of this compound | Research Focus | Reference |

| Jurkat & K562 (Leukemia) | Cleaved PARP, Cleaved Caspase-3 | Dose-dependent increase | Anti-leukemia, Apoptosis | nih.govspandidos-publications.com |

| Jurkat (Leukemia) | Phosphorylated Cdc2, Cyclin B1 | Increased p-Cdc2, Decreased Cyclin B1 | Anti-leukemia, Cell Cycle Arrest | spandidos-publications.com |

| HUVEC (Endothelial Cells) | Akt1 (phosphorylated/total) | Significant increase in activation | Vascular Function | roehampton.ac.uk |

| MPC5 (Podocytes) | CXCL12/CXCR4/mTOR/Caspase-3 pathway proteins | Proposed for analysis | Diabetic Nephropathy | mdpi.com |

ELISA for Inflammatory Factors

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to quantify soluble proteins such as cytokines and chemokines. In this compound research, ELISA is pivotal for measuring the compound's anti-inflammatory effects by determining its impact on the levels of various inflammatory factors.

Multiple studies have consistently demonstrated that this compound can suppress the production of pro-inflammatory cytokines in different in vitro and in vivo models. In a model of sepsis-induced acute lung injury (ALI), this compound treatment significantly down-regulated the inflammatory factors Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in both CLP mice and LPS-exposed RAW264.7 macrophage cells. colab.wsnih.gov This reduction in inflammatory mediators is central to its protective effects on lung function during sepsis. colab.ws

Similarly, in a study using BEAS-2B lung cells stimulated with lipopolysaccharide (LPS), this compound was shown to inhibit the expression of TNF-α, IL-1β, and IL-6. dovepress.com Notably, its inhibitory effect on these inflammatory factors was found to be more potent than that of other related compounds like ferulic acid and cimifugin. dovepress.com Further research on diabetic nephropathy models, where high glucose and hydrogen peroxide were used to induce an inflammatory response in MPC5 podocytes, showed that this compound effectively reduced the excessive release of IL-6, TNF-α, and IL-1β. mdpi.com The most significant intervention effect on these inflammatory factors was observed at a concentration of 50 μM of this compound. mdpi.com

These findings, generated through ELISA, underscore the potent anti-inflammatory properties of this compound, highlighting its ability to modulate the immune response by inhibiting key pro-inflammatory cytokines across a range of pathological conditions. mdpi.comcolab.wsdovepress.com

Table 2: Modulation of Inflammatory Factors by this compound as Measured by ELISA

| Model System | Inflammatory Stimulus | Inflammatory Factors Measured | Observed Effect of this compound | Research Focus | Reference |

| CLP mice & RAW264.7 cells | Sepsis (in vivo) & LPS (in vitro) | TNF-α, IL-6, IL-1β | Down-regulation/Decrease | Sepsis-induced Acute Lung Injury | colab.wsnih.gov |

| BEAS-2B cells | LPS | TNF-α, IL-1β, IL-6 | Decrease | Acute Pneumonia | dovepress.com |

| MPC5 podocytes | High Glucose + H₂O₂ | TNF-α, IL-6, IL-1β | Decrease | Diabetic Nephropathy | mdpi.com |

Preclinical and Translational Research of Isoferulic Acid

In Vitro Studies on Cellular Models

In vitro studies have been instrumental in elucidating the mechanisms of action of isoferulic acid at the cellular level. These studies have highlighted its antioxidant, anti-inflammatory, and other biological activities. selleckchem.commdpi.com

Antioxidant and Anti-glycation Effects: this compound has demonstrated significant antioxidant properties in various in vitro assays. medchemexpress.comresearchgate.net It has shown scavenging activity against DPPH and ABTS radicals, as well as superoxide (B77818) anion and hydroxyl radicals. medchemexpress.comnih.gov One study reported IC50 values of 7.30 µg/mL for lipid peroxidation, 4.58 µg/mL for DPPH radical scavenging, and 1.08 µg/mL for ABTS radical scavenging. medchemexpress.com Furthermore, this compound has been identified as a potent inhibitor of fructose- and glucose-mediated protein glycation. medchemexpress.commdpi.com In a study using bovine serum albumin (BSA), this compound at concentrations of 1.25, 2.5, and 5 mM inhibited the formation of fructosamine (B8680336) in a BSA/fructose (B13574) system by 20.6%, 30.0%, and 33.4%, respectively. nih.gov It also suppressed the formation of protein carbonyls and the oxidation of thiols in BSA, suggesting its ability to mitigate glycation-mediated oxidative damage. nih.gov